molecular formula C14H16N2O2 B5873886 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol

2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol

Cat. No. B5873886
M. Wt: 244.29 g/mol
InChI Key: MXEUHROVIDJALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes involved in cell proliferation and survival. 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol has been shown to inhibit the activity of protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways, which are involved in cell survival and proliferation. 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, and neuroprotective effects. 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol has also been found to modulate the expression of various genes involved in cell signaling and metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol in lab experiments is its relatively low toxicity and high selectivity for cancer cells. However, 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol is also known to have poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol in animal models and humans. Additionally, further studies are needed to elucidate the mechanism of action of 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol and its potential therapeutic applications in various medical conditions.

Synthesis Methods

2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol can be synthesized through a multi-step process involving the reaction of 2-methoxyphenol with 6-methyl-2-pyridinecarboxaldehyde, followed by reduction with sodium borohydride and subsequent treatment with formaldehyde and hydrochloric acid. The final product is obtained through purification by column chromatography.

Scientific Research Applications

2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol has been studied for its potential therapeutic effects in various medical conditions, including cancer, diabetes, and neurodegenerative diseases. In cancer research, 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. In diabetes research, 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol has been found to improve insulin sensitivity and glucose uptake in animal models. In neurodegenerative disease research, 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol has been investigated for its neuroprotective properties and potential to prevent neuronal damage.

properties

IUPAC Name

2-methoxy-6-[[(6-methylpyridin-2-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-5-3-8-13(16-10)15-9-11-6-4-7-12(18-2)14(11)17/h3-8,17H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEUHROVIDJALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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